An In-depth Technical Guide to 2'-Hydroxyacetophenone
An In-depth Technical Guide to 2'-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Hydroxyacetophenone (CAS No. 118-93-4), a versatile organic compound with significant applications in the pharmaceutical and flavor industries. This document details its chemical and physical properties, toxicological data, experimental protocols for its synthesis and analysis, and its role in biological pathways, particularly in the context of drug development.
Chemical and Physical Properties
2'-Hydroxyacetophenone, also known as o-hydroxyacetophenone, is an aromatic ketone with a hydroxyl group positioned ortho to the acetyl group.[1] It is a clear yellow to brown liquid at room temperature and possesses a characteristic sweet, floral, and herbaceous odor.[2]
Table 1: Chemical and Physical Properties of 2'-Hydroxyacetophenone
| Property | Value | Reference(s) |
| CAS Number | 118-93-4 | [3] |
| Molecular Formula | C₈H₈O₂ | [1][3] |
| Molecular Weight | 136.15 g/mol | [1][3] |
| Appearance | Clear yellow to brown liquid | [2] |
| Melting Point | 4 - 6 °C | [1][2] |
| Boiling Point | 213 °C at 717 mmHg | [1][2] |
| Density | 1.131 g/mL at 25 °C | [2] |
| Solubility | Slightly soluble in water; soluble in ethanol, DMSO, and dimethylformamide. | [1][4] |
| Vapor Pressure | ~0.2 mmHg at 20 °C | [5] |
| logP | 1.92 | [1] |
| Refractive Index | 1.558 at 20 °C | [2] |
Toxicological Data
2'-Hydroxyacetophenone is considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling.
Table 2: Toxicological Properties of 2'-Hydroxyacetophenone
| Test | Result | Species | Reference(s) |
| LD50 Oral | 2127 mg/kg | Rabbit | [5] |
| 2700 mg/kg | Rat | [6] | |
| LD50 Dermal | > 2000 mg/kg | Rat | [5] |
| > 2000 mg/kg | Rabbit | [6] | |
| Skin Irritation | Not irritating | [7] | |
| Eye Irritation | Irritating | [5] | |
| Respiratory Irritation | Irritating | [5] |
Experimental Protocols
Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement
The most common method for synthesizing 2'-Hydroxyacetophenone is the Fries rearrangement of phenyl acetate.[8][9] This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.
Experimental Workflow for Fries Rearrangement
Caption: Workflow for the synthesis of 2'-Hydroxyacetophenone.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve phenyl acetate in a solvent such as nitrobenzene.[2] Carefully add a Lewis acid, like anhydrous aluminum chloride, in portions while stirring.[2]
-
Reaction: Heat the reaction mixture to 120-125 °C for approximately one hour.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.[2] Wash the combined organic layers sequentially with water, a dilute solution of sodium bicarbonate, and brine.[2] Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Purification: Remove the solvent using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 2'-Hydroxyacetophenone.[2] Alternatively, purification can be achieved by steam distillation or recrystallization from a suitable solvent.[10]
Analytical Methods
The purity and identity of 2'-Hydroxyacetophenone can be determined using various analytical techniques.
Table 3: Analytical Methods for 2'-Hydroxyacetophenone
| Technique | Description | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC method can be used with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid.[11][12] | [11][12] |
| Gas Chromatography (GC) | GC analysis can be performed to assess purity and identify volatile impurities. | [1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Key ¹H NMR signals in CDCl₃ include a singlet for the methyl protons around δ 2.6 ppm and aromatic protons in the range of δ 6.8-7.8 ppm. A characteristic downfield singlet for the hydroxyl proton is observed around δ 12.2 ppm.[1] | [1] |
| Infrared (IR) Spectroscopy | IR spectroscopy can identify the characteristic functional groups, such as the hydroxyl (O-H) and carbonyl (C=O) stretches. | [1] |
Biological Activity and Signaling Pathways
2'-Hydroxyacetophenone serves as a crucial building block in the synthesis of various biologically active molecules, including chalcones, flavones, and other heterocyclic compounds.[5][13] These derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[7][13]
While direct studies on the signaling pathways modulated by 2'-Hydroxyacetophenone are limited, the anti-inflammatory effects of its derivatives are often attributed to the inhibition of key inflammatory mediators. For instance, a structurally related compound, 2',5'-Dihydroxyacetophenone, has been shown to alleviate cytokine storms by inhibiting the activation of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[7] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Inferred Anti-inflammatory Signaling Pathway
Caption: Inferred NF-κB signaling pathway inhibited by 2'-Hydroxyacetophenone derivatives.
This diagram illustrates the proposed mechanism by which derivatives of 2'-Hydroxyacetophenone may exert their anti-inflammatory effects. By inhibiting the IKK complex, the degradation of IκBα is prevented, which in turn sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Applications in Drug Development
The versatile chemical nature of 2'-Hydroxyacetophenone makes it a valuable starting material for the synthesis of a diverse array of pharmaceutical compounds. It has been utilized in the development of:
-
Anti-inflammatory agents: As a precursor for chalcones and flavonoids that exhibit inhibitory activity against cyclooxygenase (COX) enzymes and other inflammatory targets.[4]
-
Antioxidants: The phenolic hydroxyl group contributes to the antioxidant properties of its derivatives, which can scavenge free radicals.[13]
-
LXRβ Agonists: Derivatives of 2'-Hydroxyacetophenone have been investigated as selective liver X receptor β (LXRβ) agonists for potential use in treating atherosclerosis.[14]
Conclusion
2'-Hydroxyacetophenone is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, coupled with its utility as a synthetic precursor for a wide range of biologically active molecules, underscore its importance in medicinal chemistry and materials science. This guide provides a foundational understanding of its key characteristics and methodologies, serving as a valuable resource for researchers and professionals in the field.
References
- 1. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 2'-Hydroxyacetophenone(118-93-4) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mentis.uta.edu [mentis.uta.edu]
- 6. benchchem.com [benchchem.com]
- 7. 2′, 5′-Dihydroxyacetophenone Alleviates Cytokine Storm by Targeting Hdac1 [xiahepublishing.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 11. 2-Hydroxyacetophenone | SIELC Technologies [sielc.com]
- 12. Separation of 2-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. sciensage.info [sciensage.info]
- 14. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
